N-[3-chloro-4-(4-morpholinyl)phenyl]-2-(4-isopropylphenoxy)acetamide
描述
N-[3-chloro-4-(4-morpholinyl)phenyl]-2-(4-isopropylphenoxy)acetamide, also known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK (Bruton's tyrosine kinase). BTK plays a crucial role in B-cell receptor signaling, and its inhibition has been shown to be effective in treating various B-cell malignancies.
作用机制
BTK is a key mediator of B-cell receptor signaling, and its inhibition by N-[3-chloro-4-(4-morpholinyl)phenyl]-2-(4-isopropylphenoxy)acetamide leads to the inhibition of downstream signaling pathways, including NF-κB, AKT, and ERK. This ultimately leads to the induction of apoptosis in malignant B-cells.
Biochemical and Physiological Effects
N-[3-chloro-4-(4-morpholinyl)phenyl]-2-(4-isopropylphenoxy)acetamide has been shown to have potent inhibitory effects on BTK activity in both in vitro and in vivo models. In preclinical models of B-cell malignancies, N-[3-chloro-4-(4-morpholinyl)phenyl]-2-(4-isopropylphenoxy)acetamide has been shown to induce apoptosis of malignant B-cells, leading to tumor regression. N-[3-chloro-4-(4-morpholinyl)phenyl]-2-(4-isopropylphenoxy)acetamide has also been shown to have synergistic effects with other drugs, such as venetoclax, in preclinical models of CLL.
实验室实验的优点和局限性
N-[3-chloro-4-(4-morpholinyl)phenyl]-2-(4-isopropylphenoxy)acetamide has several advantages for use in lab experiments. It has a high degree of selectivity for BTK, which reduces the likelihood of off-target effects. It also has good pharmacokinetic properties, including high oral bioavailability and a long half-life. However, N-[3-chloro-4-(4-morpholinyl)phenyl]-2-(4-isopropylphenoxy)acetamide has some limitations for use in lab experiments. It has low solubility in aqueous solutions, which can make formulation and administration challenging. It also has potential toxicity concerns, particularly in long-term studies.
未来方向
There are several future directions for the development of N-[3-chloro-4-(4-morpholinyl)phenyl]-2-(4-isopropylphenoxy)acetamide. One potential area of interest is the combination of N-[3-chloro-4-(4-morpholinyl)phenyl]-2-(4-isopropylphenoxy)acetamide with other drugs, such as venetoclax or immune checkpoint inhibitors, to enhance its efficacy. Another potential area of interest is the development of N-[3-chloro-4-(4-morpholinyl)phenyl]-2-(4-isopropylphenoxy)acetamide for the treatment of other B-cell malignancies, such as Waldenstrom macroglobulinemia or primary central nervous system lymphoma. Additionally, further studies are needed to fully understand the potential toxicity concerns of N-[3-chloro-4-(4-morpholinyl)phenyl]-2-(4-isopropylphenoxy)acetamide and to develop strategies to mitigate them.
科学研究应用
N-[3-chloro-4-(4-morpholinyl)phenyl]-2-(4-isopropylphenoxy)acetamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these models, N-[3-chloro-4-(4-morpholinyl)phenyl]-2-(4-isopropylphenoxy)acetamide has been shown to inhibit BTK and downstream signaling pathways, leading to apoptosis of malignant B-cells.
属性
IUPAC Name |
N-(3-chloro-4-morpholin-4-ylphenyl)-2-(4-propan-2-ylphenoxy)acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN2O3/c1-15(2)16-3-6-18(7-4-16)27-14-21(25)23-17-5-8-20(19(22)13-17)24-9-11-26-12-10-24/h3-8,13,15H,9-12,14H2,1-2H3,(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWWWNCYMTBFCGE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)NC2=CC(=C(C=C2)N3CCOCC3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。